molecular formula C18H16N2O3 B11204987 N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11204987
M. Wt: 308.3 g/mol
InChI Key: KQGZEMVGRJLIGG-UHFFFAOYSA-N
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Description

2,5-Dimethylacetanilide , is a chemical compound with the molecular formula C10H13NO. Its structure features a quinoline ring system substituted with a hydroxy group and an amide functional group. This compound has diverse applications in both research and industry .

Preparation Methods

Synthetic Routes::

    Acylation of 2,5-dimethylaniline: The most common method involves acylating 2,5-dimethylaniline with acetic anhydride to form N-(2,5-dimethylphenyl)acetamide.

    Hydroxylation: The hydroxy group is introduced by reacting the acetamide intermediate with a suitable hydroxylating agent (e.g., sodium hydroxide or hydrogen peroxide).

Reaction Conditions::

    Acylation: The reaction typically occurs under acidic conditions with acetic anhydride as the acylating agent.

    Hydroxylation: Alkaline conditions are employed, and the hydroxylating agent is added to the acetamide.

Industrial Production:: The industrial synthesis of 2,5-Dimethylacetanilide involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring high purity.

Chemical Reactions Analysis

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: Reduction of the quinone moiety can yield the corresponding hydroquinone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration) due to the presence of the phenyl group.

Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and halogens (e.g., bromine).

Major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

    Medicine: 2,5-Dimethylacetanilide derivatives exhibit potential pharmacological activities, including anti-inflammatory and analgesic effects.

    Chemistry: Used as a building block for the synthesis of other compounds.

    Industry: Employed in the production of dyes and pigments.

Mechanism of Action

The exact mechanism of action for 2,5-Dimethylacetanilide’s biological effects remains an active area of research. It likely involves interactions with specific molecular targets (such as enzymes or receptors) and modulation of cellular pathways.

Comparison with Similar Compounds

While 2,5-Dimethylacetanilide shares structural similarities with other acetanilide derivatives, its unique combination of substituents sets it apart. Similar compounds include acetanilide , 2-bromo-N-methylbenzamide , and N-methylacetanilide .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-10-7-8-11(2)14(9-10)20-18(23)15-16(21)12-5-3-4-6-13(12)19-17(15)22/h3-9H,1-2H3,(H,20,23)(H2,19,21,22)

InChI Key

KQGZEMVGRJLIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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